molecular formula C8H8N2O3S B4304978 Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B4304978
M. Wt: 212.23 g/mol
InChI Key: OXLDNEWHVPUOQR-UHFFFAOYSA-N
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Description

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate is a heterocyclic compound that contains nitrogen and sulfur atoms within its structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate can be achieved through several methods. One common approach involves the reaction of 1H-imidazole-2-thiones with epichlorohydrin in methanol in the presence of sodium hydroxide at room temperature . Another method includes the alkylation of imidazole with 1,3-dibromopropane, followed by the reaction with potassium thiocyanate to produce the thiocyanate derivative .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the compound’s structure.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents such as hydrogen peroxide and reducing agents like sodium borohydride. Substitution reactions often involve nucleophiles such as amines and thiols .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce corresponding alcohols or amines .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate include other imidazo[2,1-b][1,3]thiazine derivatives and related heterocyclic compounds such as imidazoles and thiazoles .

Uniqueness

What sets this compound apart is its unique combination of nitrogen and sulfur atoms within the heterocyclic ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 5-oxo-2,3-dihydroimidazo[2,1-b][1,3]thiazine-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3S/c1-13-7(12)5-4-6(11)10-3-2-9-8(10)14-5/h4H,2-3H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLDNEWHVPUOQR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)N2CCN=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10167118
Record name Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16135-22-1
Record name Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016135221
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name MLS003170773
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=329284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 5-oxo-2,3-dihydro-5H-imidazo(2,1-b)(1,3)thiazine-7-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10167118
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name METHYL 5-OXO-2,3-DIHYDRO-5H-IMIDAZO(2,1-B)(1,3)THIAZINE-7-CARBOXYLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y6F1K21DM6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 2
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 3
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 4
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 5
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate
Reactant of Route 6
Methyl 5-oxo-2,3-dihydro-5H-imidazo[2,1-b][1,3]thiazine-7-carboxylate

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